molecular formula C19H23F2N3O B5500669 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine

1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine

Cat. No. B5500669
M. Wt: 347.4 g/mol
InChI Key: ZXKLXUMTDGHMNJ-UHFFFAOYSA-N
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Description

The research into compounds containing the 1,3,4-oxadiazole ring and piperidine units is extensive due to their biological significance and potential in drug development. Compounds like 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine are of interest due to their structural complexity and potential pharmacological activities.

Synthesis Analysis

The synthesis of compounds bearing the 1,3,4-oxadiazole and piperidine moieties typically involves multi-step chemical reactions, starting from readily available substrates. For example, the synthesis of related compounds often utilizes cyclization reactions of hydrazides with carbon disulfide followed by alkylation of the resulting 1,3,4-oxadiazole ring with appropriate halides to introduce the piperidine unit (Khalid et al., 2016).

Molecular Structure Analysis

Crystallographic studies on similar compounds reveal that the 1,3,4-oxadiazole ring and piperidine moiety often adopt specific conformations due to their cyclic nature. The structural analysis can include the determination of bond lengths, angles, and molecular conformations, which are critical for understanding the compound's reactivity and interaction with biological targets (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Compounds containing 1,3,4-oxadiazole and piperidine groups participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, influenced by the presence of functional groups and the overall molecular architecture. These reactions are crucial for further derivatization or modification of the compound (Kritchenkov et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, depend on the molecular structure and substituents. These properties are essential for the compound's formulation and application in a potential therapeutic context.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the compound's functional groups. Studies on similar compounds can provide insights into their chemical behavior, stability profiles, and reactivity patterns (Rehman et al., 2018).

Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of piperidine-4-carboxylic acid appended with 1,3,4-oxadiazole hybrids exhibit promising anticancer properties. A study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents, revealing compounds with significant activity relative to doxorubicin, a reference anticancer drug (Rehman et al., 2018).

Antibacterial Activity

Another avenue of research involves the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores for their antibacterial potentials. A study conducted by Iqbal et al. (2017) synthesized such compounds and evaluated their effect against various bacterial strains, identifying certain derivatives as moderate inhibitors, particularly against Gram-negative bacteria (Iqbal et al., 2017).

Structural Characterization and Biological Importance

The synthesis and crystal structure studies of novel bioactive heterocycles, such as those related to anti-HIV drug Nevirapine, highlight the importance of structural characterization in understanding the biological activity of these compounds. Thimmegowda et al. (2009) detailed the crystal structure of a related compound, emphasizing its significance for molecular modeling and biological study (Thimmegowda et al., 2009).

Antimicrobial and Anti-proliferative Activities

Research into the synthesis of heterocyclic compounds containing piperidine or pyrrolidine rings has also demonstrated strong antimicrobial activity. Krolenko et al. (2016) reported on the structure–activity relationships of antimicrobial effects for these compounds, underscoring their potential for medical application (Krolenko et al., 2016).

Alzheimer's Disease Treatment

In the pursuit of new drug candidates for Alzheimer’s disease, Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate their potential. These compounds were subjected to enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, indicating the role of such derivatives in developing new therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

2-cyclopropyl-5-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O/c20-16-4-1-5-17(21)15(16)9-6-13-3-2-10-24(11-13)12-18-22-23-19(25-18)14-7-8-14/h1,4-5,13-14H,2-3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKLXUMTDGHMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=C(O2)C3CC3)CCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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